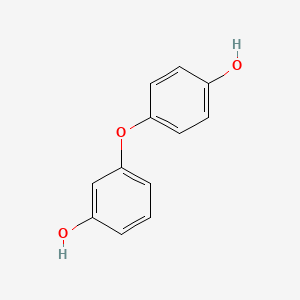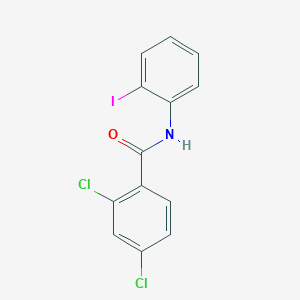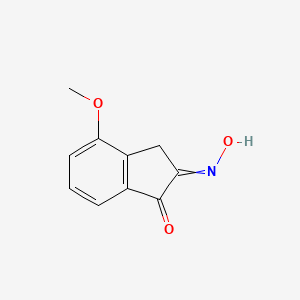
6-bromo-3,4-dihydro-2H-pyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-3,4-dihydro-2H-pyran is an organic compound characterized by a six-membered ring containing one oxygen atom and a bromine atom attached to the fourth carbon. This compound is a derivative of 3,4-dihydro-2H-pyran, which is a versatile building block in organic synthesis due to its reactivity and structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3,4-dihydro-2H-pyran typically involves the bromination of 3,4-dihydro-2H-pyran. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is carried out at room temperature, and the product is isolated through standard purification techniques .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-3,4-dihydro-2H-pyran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyran derivatives with different functional groups.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 3,4-dihydro-2H-pyran.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products
The major products formed from these reactions include various substituted pyrans, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
6-Bromo-3,4-dihydro-2H-pyran has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its role in the development of new therapeutic agents.
Industry: Utilized in the production of fine chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 6-bromo-3,4-dihydro-2H-pyran involves its reactivity towards nucleophiles and electrophiles. The bromine atom serves as a leaving group in substitution reactions, facilitating the formation of new bonds. The oxygen atom in the pyran ring can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dihydro-2H-pyran: Lacks the bromine atom, making it less reactive in substitution reactions.
3,6-Dihydro-2H-pyran: Another isomer with different reactivity and applications.
2,3-Dihydro-4H-pyran: Contains a different arrangement of double bonds and hydrogen atoms, leading to distinct chemical properties
Uniqueness
6-Bromo-3,4-dihydro-2H-pyran is unique due to the presence of the bromine atom, which enhances its reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C5H7BrO |
|---|---|
Peso molecular |
163.01 g/mol |
Nombre IUPAC |
6-bromo-3,4-dihydro-2H-pyran |
InChI |
InChI=1S/C5H7BrO/c6-5-3-1-2-4-7-5/h3H,1-2,4H2 |
Clave InChI |
IHGPXNSUAOPQKO-UHFFFAOYSA-N |
SMILES canónico |
C1CC=C(OC1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-butoxy-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B11713731.png)
![3-methyl-4-[(E)-1-naphthyldiazenyl]-1-phenyl-1H-pyrazol-5-ol](/img/structure/B11713733.png)
![(5-Methylpyrazolo[1,5-a]pyrimidin-3-yl)methanol](/img/structure/B11713744.png)


![(4S)-4-benzyl-3-[(1S,2R)-2-hydroxycyclopent-3-ene-1-carbonyl]-1,3-oxazolidin-2-one](/img/structure/B11713760.png)
![N'-[(1E)-1-(4-aminophenyl)ethylidene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B11713764.png)
![3-[(E)-[1-(Furan-2-YL)ethylidene]amino]-1-(2-phenylethyl)thiourea](/img/structure/B11713767.png)


![2,7-diphenyl-4-(phenylamino)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B11713797.png)



